molecular formula C8H7F3N2O4 B11782565 Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate

Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B11782565
M. Wt: 252.15 g/mol
InChI Key: ISKZBNBGXCJGIQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base, such as potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of agrochemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the combination of the trifluoromethyl group and the dicarboxylate moiety on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7F3N2O4

Molecular Weight

252.15 g/mol

IUPAC Name

dimethyl 5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C8H7F3N2O4/c1-16-6(14)3-4(7(15)17-2)12-13-5(3)8(9,10)11/h1-2H3,(H,12,13)

InChI Key

ISKZBNBGXCJGIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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